![molecular formula C22H14O3 B5541931 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Overview

Description

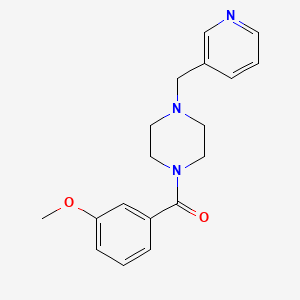

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as psoralidin and belongs to the family of coumarins.

Scientific Research Applications

Green Synthesis of Functionalized Benzo[f]furo[3,2-c]chromen-4-(5H)-ones

10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one and its derivatives have been synthesized using a green, catalyst-free, solvent-free methodology. This method utilizes microwave irradiation, ensuring high atom-efficiency and eliminating the need for column chromatography. This approach not only simplifies the synthesis process but also offers a more environmentally friendly alternative to traditional methods (Kumar et al., 2015).

Synthesis and Characterization

Crystal Structure and Cytotoxicity of Derivatives

The crystal structure of certain derivatives like 2-benzoyl-3-(4-methoxyphenyl)-6,7-dihydro-5H-furo[3,2-g]chromene has been extensively studied. These derivatives exhibit a unique conformation with the pyran ring adopting a half-chair conformation. Preliminary pharmacological tests revealed cytotoxicities against specific cell lines, indicating potential therapeutic applications (Hu et al., 2010).

Chemical Reactivity and Derivative Formation

Reactivity with Nucleophiles

The chemical reactivity of a novel derivative, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, has been explored. This derivative reacts with primary amines and di-nitrogen nucleophiles, leading to the formation of novel compounds with various substituents. The resultant compounds have potential applications, including the formation of novel benzofuran derivatives with potential therapeutic properties (Ali et al., 2020).

Optimization of Reaction Conditions

Optimization Using Response Surface Methodology (RSM)

The synthesis of derivatives like 4,4′-(1,4-phenylene)bis(2-(alkylamino)-3-nitro-4H-benzo[g]chromene-5,10-dione) has been optimized using RSM. This methodology helps in understanding the effects of various parameters like reaction temperature and water content on product yields and reaction time. This approach is not only efficient but also environmentally friendly due to the absence of catalysts and the use of non-chromatographic purification methods (Hosseini et al., 2019).

Future Directions

Given the wide range of biological activities exhibited by furocoumarins, there is significant interest in the synthesis and study of novel furocoumarin derivatives . Future research could focus on improving the synthesis methods, studying the mechanism of action, and exploring potential applications in medicine and other fields.

Properties

IUPAC Name |

10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O3/c1-13-6-8-14(9-7-13)19-12-24-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)25-21/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGKEBKLMSERDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)